

# A Comparative Thermochemical Analysis of Styphnic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Styphnic acid	
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This guide provides a comprehensive comparison of the thermochemical properties and sensitivity of **styphnic acid** and its common metallic derivatives. The data presented is essential for the research, development, and safe handling of these energetic materials.

**Styphnic acid**, or 2,4,6-trinitro-1,3-benzenediol, is a yellow, crystalline solid used in the manufacturing of explosives, dyes, and pigments.[1][2] Its metallic salts, known as styphnates, are often used as primary explosives in detonators and priming compositions due to their sensitivity to stimuli like impact, friction, and heat.[3] A thorough understanding of their thermochemical behavior is paramount for ensuring safety and performance in their applications.

# **Comparative Thermochemical and Sensitivity Data**

The following tables summarize key quantitative data for **styphnic acid** and several of its derivatives, allowing for easy comparison of their energetic properties and sensitivity.

Table 1: Thermodynamic Properties



Compound	Formula	Molecular Weight ( g/mol )	Standard Enthalpy of Formation (ΔfH°)(kJ/mol)	Reference(s)
Styphnic Acid	C <sub>6</sub> H <sub>3</sub> N <sub>3</sub> O <sub>8</sub>	245.10	-467.50 ± 6.90	[4][5]
Normal Lead Styphnate	C <sub>6</sub> H(NO <sub>2</sub> ) <sub>3</sub> O <sub>2</sub> Pb· H <sub>2</sub> O	468.32	-835	[6]
Basic Lead Styphnate	C <sub>6</sub> H(NO₂)₃(OPb OH)₂	675.53	Data not readily available	
Thallous Styphnate	C <sub>6</sub> H(NO <sub>2</sub> ) <sub>3</sub> (OTI) <sub>2</sub>	651.87	-527.56	
Half-Acid Thallous Styphnate	C6H2(NO2)3O2TI	448.49	-492.05	
Barium Styphnate	C <sub>6</sub> H(NO <sub>2</sub> ) <sub>3</sub> O <sub>2</sub> Ba	380.44	Data not readily available	

Note: The standard enthalpy of formation is a measure of the energy released or consumed when one mole of a substance is created from its constituent elements in their standard states. [7] A more negative value indicates a more exothermic formation and often a higher energy content.

Table 2: Thermal Decomposition and Sensitivity Data



Compound	Decomposit ion Onset (DSC, °C)	Heat of Reaction (DSC, J/g)	Impact Sensitivity (BAM Fall Hammer)	Friction Sensitivity (BAM Friction Apparatus)	Reference(s )
Styphnic Acid	~175 (Melting with decomp.)	Data not readily available	7.4 J	> 353 N	[8]
Normal Lead Styphnate	~269 (at 5 K/min)	1960 ± 70	2.5 - 5 J	0.5 - 1 N	[9][10]
Basic Lead Styphnate	~252 (at 5 K/min)	1170 ± 45	2.5 - 5 J	1.5 - 2 N	[9]
Barium Styphnate	Data not readily available	Data not readily available	Most sensitive of those tested	Most sensitive of those tested	[11]
Thallous Styphnate	Explodes at 242°C	Data not readily available	Data not readily available	Data not readily available	

Note: Impact sensitivity is the minimum energy required to cause an explosion upon impact, with lower values indicating higher sensitivity. Friction sensitivity is the minimum force required to cause an explosion via friction, with lower values indicating higher sensitivity.

# **Experimental Protocols**

Detailed methodologies for the key thermochemical and sensitivity analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

### **Bomb Calorimetry (for Enthalpy of Combustion)**

This method is used to determine the heat of combustion of a substance at constant volume.



### Sample Preparation:

- Accurately weigh approximately 0.5 1.0 g of the sample. For solid samples, press the material into a pellet.[4][12]
- Place the pellet in the sample crucible.
- Cut a 10 cm length of fuse wire, weigh it, and attach it to the electrodes inside the bomb head, ensuring it makes contact with the sample pellet.[5]
- Bomb Assembly and Pressurization:
  - Add 1 mL of distilled water to the bottom of the bomb to saturate the internal atmosphere with water vapor.[12]
  - Carefully seal the bomb head onto the bomb body.
  - Flush the bomb with low-pressure oxygen to remove atmospheric nitrogen, then slowly fill with high-purity oxygen to a pressure of 25-30 atm.[5][12]
  - Check for leaks by submerging the pressurized bomb in water. If bubbles are observed, depressurize and re-seal. Do not proceed if leaks persist.[4][12]
- · Calorimeter Setup and Firing:
  - Place the bomb in the calorimeter bucket and add a precise volume (e.g., 2000 mL) of distilled water, ensuring the bomb is fully submerged.[12]
  - Place the bucket in the calorimeter, close the cover, and attach the ignition leads.
  - Allow the system to reach thermal equilibrium while stirring, recording the temperature at regular intervals (e.g., every minute for 5 minutes) to establish a baseline.
  - Ignite the sample by passing a current through the fuse wire.
- Data Acquisition and Analysis:



- Record the temperature at short intervals (e.g., every 30 seconds) as it rises, continuing until it reaches a maximum and begins to cool.[12]
- After the experiment, carefully vent the bomb and inspect the interior for soot, which would indicate incomplete combustion.
- Measure the length of the unburned fuse wire.
- Titrate the bomb washings to determine the amount of nitric acid formed from residual nitrogen.[12]
- Calculate the heat of combustion after correcting for the heat contributions from the fuse wire combustion and nitric acid formation.

### **Differential Scanning Calorimetry (DSC)**

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events like melting and decomposition.[10][13]

- Sample Preparation:
  - Accurately weigh a small sample (typically 0.5-5 mg for energetic materials) into a DSC pan (aluminum is common).[9][13]
  - Hermetically seal the pan to contain any pressure generated during decomposition.
  - Place an empty, sealed pan in the reference position of the DSC cell.
- Instrument Setup and Measurement:
  - Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[14]
  - Program the instrument with the desired temperature profile. A typical non-isothermal scan for energetic materials involves heating from ambient temperature to around 400-500°C at a constant heating rate (e.g., 5, 10, or 20 K/min).[9][14]



- Initiate the temperature program and record the heat flow as a function of temperature.
- Data Analysis:
  - The resulting thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (decomposition).
  - Determine the onset temperature of decomposition, which is the temperature at which the exothermic deviation from the baseline begins.[10]
  - Integrate the area under the exothermic peak to calculate the heat of reaction (enthalpy of decomposition) in Joules per gram (J/g).[9]

# **Thermogravimetric Analysis (TGA)**

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition pathways.[15]

- Sample Preparation:
  - Place a small, accurately weighed sample (typically 1-10 mg) into a TGA crucible (e.g., alumina or platinum).[16]
- Instrument Setup and Measurement:
  - Place the crucible onto the TGA's precision balance within the furnace.
  - Purge the furnace with a desired atmosphere (e.g., inert nitrogen or reactive air) at a constant flow rate (e.g., 20-50 mL/min).[14][16]
  - Program the instrument to heat the sample at a constant rate (e.g., 10 K/min) over a specified temperature range (e.g., ambient to 600°C).[14][16]
  - Record the sample mass as a function of temperature.
- Data Analysis:



- The resulting TGA curve plots percent weight loss versus temperature.
- Determine the onset temperature of decomposition, where significant mass loss begins.
- Analyze the number of decomposition steps and the mass loss associated with each step.
- The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.

## **Sensitivity Testing**

These tests determine the ease with which an explosive can be initiated by mechanical stimuli.

a) Impact Sensitivity (BAM Fall Hammer Method)

- Sample Preparation:
  - Prepare a small, unconfined sample of the material (typically around 40 mm³).[16] For powdered samples, ensure a consistent particle size by sieving.[6]
- Apparatus Setup:
  - Place the sample in the plunger assembly between two steel rollers.[6]
  - Position the assembly on the anvil of the fall hammer apparatus.
- Testing Procedure:
  - Select a drop weight (e.g., 1.0 kg, 5.0 kg, or 10.0 kg) and an initial drop height.[16]
  - Release the weight to impact the sample.[4]
  - Observe for any reaction, such as an explosion, flash, or audible report. This is considered a "go."
  - The "up-and-down" or Bruceton method is typically used: if a "go" occurs, the drop height is decreased for the next trial; if a "no-go" occurs, the height is increased.



- Conduct a series of trials (typically 20-50) to determine the 50% probability of initiation (H<sub>50</sub>), which is reported as the impact energy in Joules.
- b) Friction Sensitivity (BAM Friction Apparatus)

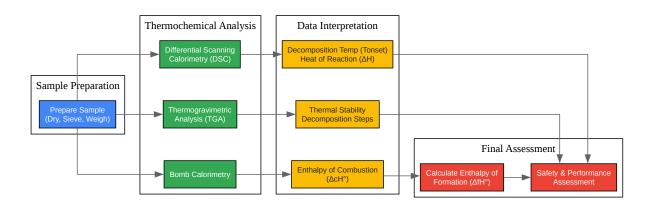
#### Methodology:

- Sample Preparation:
  - Place a small amount of the sample (approximately 10 mm³) onto a roughened porcelain plate.[2]
- Apparatus Setup:
  - Position the porcelain plate in the carriage of the friction tester.
  - Lower a cylindrical porcelain peg onto the sample.[12]
- Testing Procedure:
  - Apply a specific load to the peg using a weighted lever arm. Loads can typically be varied from 5 N to 360 N.[2]
  - Activate the motor, which moves the porcelain plate back and forth under the peg a single time over a distance of 10 mm.[2]
  - Observe for any reaction (explosion, sparks, cracking sound).
  - Perform a series of six trials at a given load. The result is considered positive if a reaction occurs in at least one of the six trials.[2][6]
  - The friction sensitivity is reported as the lowest load at which a positive result is obtained.

### **Visualized Workflows**

The following diagrams illustrate the logical flow of the thermochemical analysis and sensitivity testing processes.

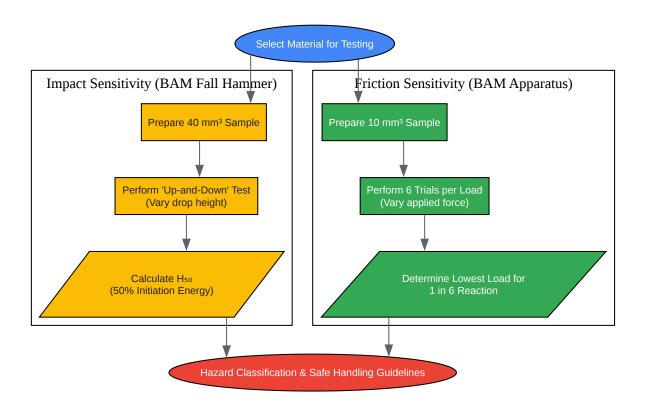




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Caption: Workflow for the thermochemical analysis of energetic materials.





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Caption: Logical flow for mechanical sensitivity testing of explosives.

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### References

- 1. osti.gov [osti.gov]
- 2. etusersgroup.org [etusersgroup.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]



- 4. What is the BAM fall hammer impact sensitivity test? [ginsun-lab.com]
- 5. researchgate.net [researchgate.net]
- 6. 6. Experimental Characterization of Explosives [degruyterbrill.com]
- 7. Standard enthalpy of formation Wikipedia [en.wikipedia.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Friction, impact, and electrostatic discharge sensitivities of energetic materials (Technical Report) | OSTI.GOV [osti.gov]
- 12. deltima.eu [deltima.eu]
- 13. BAM Fall Hammer Impact Sensitivity Tester (BFH 10) IDEA SCIENCE Group [ideascience-group.com]
- 14. Making sure you're not a bot! [mostwiedzy.pl]
- 15. d-nb.info [d-nb.info]
- 16. matec-conferences.org [matec-conferences.org]
- To cite this document: BenchChem. [A Comparative Thermochemical Analysis of Styphnic Acid and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3031882#thermochemical-analysis-of-styphnic-acid-and-its-derivatives]

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